molecular formula C24H21N3O2S3 B12049476 N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 477313-76-1

N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12049476
CAS No.: 477313-76-1
M. Wt: 479.6 g/mol
InChI Key: FMVONNNLKJEFLU-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a biphenyl group, a thiadiazole ring, and a methoxybenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Introduction of the Methoxybenzyl Sulfanyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Biphenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In catalysis, it could facilitate the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: Similar structure but with different substituents.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring but different functional groups.

Uniqueness

The unique combination of the biphenyl group, thiadiazole ring, and methoxybenzyl sulfanyl group may confer specific properties that make it particularly useful in certain applications, such as enhanced binding affinity in biological systems or unique electronic properties in materials science.

Properties

CAS No.

477313-76-1

Molecular Formula

C24H21N3O2S3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C24H21N3O2S3/c1-29-19-13-11-17(12-14-19)15-30-23-26-27-24(32-23)31-16-22(28)25-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

FMVONNNLKJEFLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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